

A Comparative Analysis of Viloxazine and its Major Metabolite Pharmacokinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Viloxazine Hydrochloride

Cat. No.: B134214

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This guide provides a detailed comparison of the pharmacokinetic profiles of viloxazine and its primary metabolite, 5-hydroxyviloxazine glucuronide. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of viloxazine's absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Viloxazine, a selective norepinephrine reuptake inhibitor, undergoes extensive metabolism in humans. The primary metabolic pathway involves hydroxylation to 5-hydroxyviloxazine, predominantly mediated by the cytochrome P450 enzyme CYP2D6, followed by glucuronidation to form 5-hydroxyviloxazine glucuronide (5-HVLX-gluc), the major circulating metabolite.^{[1][2][3][4]} This process is facilitated by the enzymes UGT1A9 and UGT2B15.^[2] While CYP2D6 is the main enzyme in the initial hydroxylation, minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 have also been noted.^[4] The pharmacokinetic profile of viloxazine is linear and dose-proportional, with distinct differences observed between immediate-release (IR) and extended-release (ER) formulations. The ER formulation results in a delayed time to peak concentration (T_{max}) and a longer elimination half-life compared to the IR form.^{[5][6][7]}

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for viloxazine and its major metabolite, 5-hydroxyviloxazine glucuronide, across different formulations and

populations.

Table 1: Pharmacokinetics of Viloxazine

Formulation	Population	Dose	Cmax (μ g/mL)	Tmax (hours)	AUC (μ g·h/mL)	Half-life ($t_{1/2}$) (hours)
Immediate-Release	Healthy Adults	300 mg	3.60 \pm 0.58	1.43 \pm 0.43	N/A	2-5[5]
Extended-Release	Healthy Adults	700 mg	4.73 \pm 0.86	5	N/A	7.02 \pm 4.74[5]
Extended-Release	Children (6-11 years)	100 mg	1.60 \pm 0.70	N/A	19.29 \pm 8.88	N/A
Extended-Release	Children (6-11 years)	200 mg	2.83 \pm 1.31	N/A	34.72 \pm 16.53	N/A
Extended-Release	Children (6-11 years)	400 mg	5.61 \pm 2.48	N/A	68.00 \pm 28.51	N/A
Extended-Release	Adolescents (12-17 years)	200 mg	2.06 \pm 0.90	N/A	25.78 \pm 11.55	N/A
Extended-Release	Adolescents (12-17 years)	400 mg	4.08 \pm 1.67	N/A	50.80 \pm 19.76	N/A
Extended-Release	Adolescents (12-17 years)	600 mg	6.49 \pm 2.87	N/A	79.97 \pm 36.91	N/A

Data presented as mean \pm standard deviation where available.

Cmax:
Maximum
plasma
concentrati
on; Tmax:
Time to
maximum
plasma
concentrati
on; AUC:
Area under
the plasma
concentrati
on-time
curve.

Sources:[[5](#)]

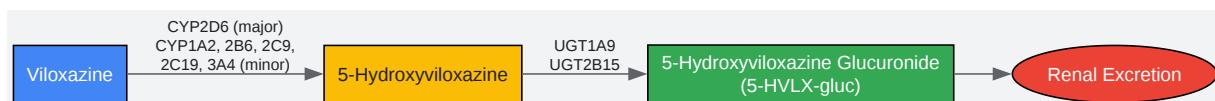
[[6](#)][[7](#)]

Table 2: Pharmacokinetics of 5-Hydroxyvioxazine Glucuronide (5-HVLX-gluc)

Formulation Administered	Population	Dose	Cmax (μ g/mL)	Tmax (hours)	AUC	Half-life ($t_{1/2}$)
Extended- Release Viloxazine	Healthy Adults	700 mg	3.43 \pm 0.92	6 (median)	N/A	N/A
<p>Data presented as mean \pm standard deviation where available.</p> <p>Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.</p>						
<p>Source:[8]</p>						

Mandatory Visualization

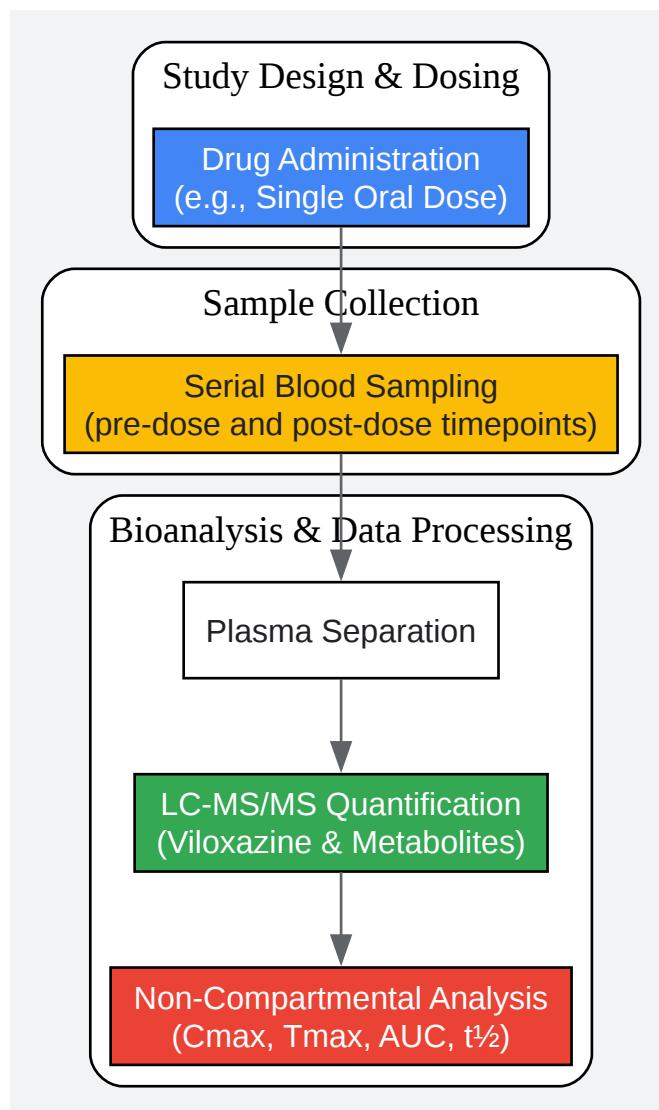
The metabolic pathway of viloxazine is illustrated below.



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Caption: Metabolic pathway of viloxazine.

The following diagram illustrates a typical experimental workflow for pharmacokinetic analysis.



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Caption: Experimental workflow for pharmacokinetic analysis.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing rigorous methodologies. Below are summaries of the typical experimental protocols.

Study 1: Pharmacokinetics in Healthy Adults

- Objective: To assess the pharmacokinetic profile of single-dose viloxazine extended-release and its major metabolite.
- Study Design: This was a single-center, open-label study.[9]
- Subjects: Healthy adult volunteers.[9]
- Dosing: Participants received a single oral dose of 700 mg viloxazine extended-release after an overnight fast.[9]
- Sample Collection: Blood samples were collected at pre-dose (0 hours) and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours).[9]
- Analytical Method: Plasma concentrations of viloxazine and 5-HVLX-gluc were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][10] The lower limit of quantification for viloxazine was 0.01 µg/mL and for 5-HVLX-gluc was 0.005 µg/mL.[10]
- Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, were determined using non-compartmental analysis.[9]

Study 2: Population Pharmacokinetics in Pediatric Subjects

- Objective: To characterize the population pharmacokinetics of viloxazine and 5-HVLX-gluc in children and adolescents with Attention Deficit/Hyperactivity Disorder (ADHD).
- Study Design: Data were pooled from four Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[6]

- Subjects: A total of 495 pediatric subjects (ages 6-17) with ADHD who received viloxazine ER.[10]
- Dosing: Subjects received once-daily doses of viloxazine ER at 100 mg, 200 mg, 400 mg, or 600 mg.[6][10]
- Sample Collection: Sparse blood samples were collected during the trials.
- Analytical Method: Plasma concentrations of viloxazine and 5-HVLX-gluc were measured using a validated LC-MS/MS method.[10]
- Data Analysis: A population pharmacokinetic model was developed using a non-linear mixed-effects modeling approach. A one-compartment model with first-order absorption and elimination for viloxazine, and first-order formation and elimination for the metabolite, was used to describe the data.[6] Body weight was identified as a significant covariate impacting drug exposure.[6]

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